2,3-Dichloro-4-(3-chloropropionyl)phenol
Description
Chemical Structure and Formula: 2,3-Dichloro-4-(3-chloropropionyl)phenol (C₉H₅Cl₃O₂) features a phenolic ring substituted with chlorine atoms at positions 2 and 3, and a 3-chloropropionyl group (-CO-CH₂-CH₂Cl) at position 4. The molecular weight is 271.50 g/mol.
Synthesis: The compound is synthesized via nucleophilic substitution or acylation reactions. For example, reacting 2,3-dichlorophenol with 3-chloropropionyl chloride in the presence of a base (e.g., NaOH) under reflux conditions yields the target compound . This method aligns with protocols for analogous chloropropionyl derivatives, where acyl chlorides react with phenolic hydroxyl groups to form esters or ketones .
Properties
Molecular Formula |
C9H7Cl3O2 |
|---|---|
Molecular Weight |
253.5 g/mol |
IUPAC Name |
3-chloro-1-(2,3-dichloro-4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H7Cl3O2/c10-4-3-6(13)5-1-2-7(14)9(12)8(5)11/h1-2,14H,3-4H2 |
InChI Key |
LCEMDQJVTJFWKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CCCl)Cl)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 2,3-Dichloro-4-(3-chloropropionyl)phenol and Analogues
Reactivity and Pharmacological Potential
- Chlorophenol Backbone: The 2,3-dichlorophenol moiety enhances electrophilicity and oxidative stability compared to mono-chlorinated phenols (e.g., 4-chlorophenol) . However, increased chlorine substitution correlates with higher toxicity (e.g., LD₅₀ in rodents: 2,3-dichlorophenol ~300 mg/kg vs. 4-chlorophenol ~670 mg/kg) .
- Acyl vs. Amide Groups : The 3-chloropropionyl group in the target compound introduces ketone reactivity, enabling nucleophilic acyl substitutions. In contrast, amide derivatives like 3-Chloro-N-(4-hydroxyphenyl)propionamide exhibit hydrogen-bonding capacity, enhancing solubility and target binding in drug design .
- Biological Activity: Ethacrynic Acid’s α-ethylacryloyl group confers irreversible thiol reactivity, critical for its diuretic action .
Research Findings and Data Gaps
- Antimicrobial Activity : Chloropropionyl-containing triazoles (e.g., compounds from ) show MIC values of 2–8 µg/mL against E. coli, suggesting the target compound could be optimized for similar efficacy .
- Structural Insights : X-ray crystallography (using SHELX programs ) could elucidate conformational preferences, aiding in rational drug design.
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